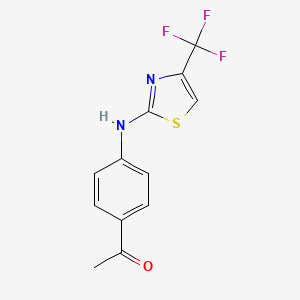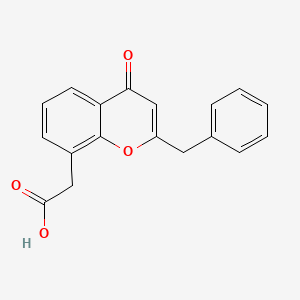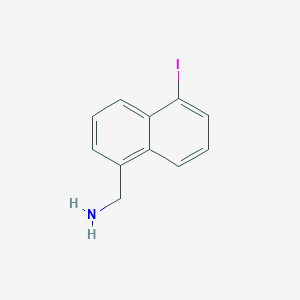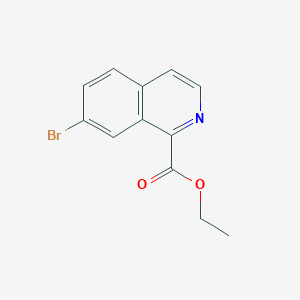
8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6,7-dimethoxychroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. Chroman-4-one derivatives are known for their broad spectrum of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6,7-dimethoxychroman-4-one typically involves the bromination of 6,7-dimethoxychroman-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 8-Bromo-6,7-dimethoxychroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-6,7-dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in alcohols .
Wissenschaftliche Forschungsanwendungen
8-Bromo-6,7-dimethoxychroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Bromo-6,7-dimethoxychroman-4-one involves its interaction with specific molecular targets. For instance, derivatives of chroman-4-one have been shown to exhibit high binding affinities to certain proteins and enzymes, influencing their activity. The bromine and methoxy groups enhance these interactions by providing additional binding sites and modifying the electronic properties of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxychroman-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromo-4-chromanone: Lacks the methoxy groups, which affects its solubility and interaction with biological targets.
6,8-Dibromo-2-pentylchroman-4-one: Contains additional bromine atoms and a pentyl group, leading to different chemical properties and applications.
Uniqueness
8-Bromo-6,7-dimethoxychroman-4-one is unique due to the combination of bromine and methoxy groups on the chroman-4-one scaffold. This combination enhances its chemical reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
918300-43-3 |
|---|---|
Molekularformel |
C11H11BrO4 |
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
8-bromo-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H11BrO4/c1-14-8-5-6-7(13)3-4-16-10(6)9(12)11(8)15-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ROVYEIDWQXAUDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=O)CCO2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)








![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
